2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987022
InChI: InChI=1S/C9H10F3N3/c1-6(2)7-5-8(9(10,11)12)14-15(7)4-3-13/h5-6H,4H2,1-2H3
SMILES:
Molecular Formula: C9H10F3N3
Molecular Weight: 217.19 g/mol

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

CAS No.:

Cat. No.: VC17987022

Molecular Formula: C9H10F3N3

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile -

Specification

Molecular Formula C9H10F3N3
Molecular Weight 217.19 g/mol
IUPAC Name 2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Standard InChI InChI=1S/C9H10F3N3/c1-6(2)7-5-8(9(10,11)12)14-15(7)4-3-13/h5-6H,4H2,1-2H3
Standard InChI Key LLWXLPLXTJYJJF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=NN1CC#N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (IUPAC name: 2-[5-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula is C9H10F3N3, with a molecular weight of 217.19 g/mol . The structure comprises:

  • A pyrazole ring (positions 1, 2, and 3 occupied by nitrogen and carbon atoms).

  • A trifluoromethyl (-CF3) group at position 3, enhancing lipophilicity and electron-withdrawing effects.

  • An isopropyl (-CH(CH3)2) substituent at position 5, contributing steric bulk.

  • An acetonitrile (-CH2CN) functional group at position 1, enabling further chemical modifications.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H10F3N3
Molecular Weight217.19 g/mol
CAS Registry Number1260659-27-5
SMILES NotationCC(C)C1=NN(C(=C1)C(F)(F)F)CC#N
InChI KeyNZPPGTSLXCIYRE-UHFFFAOYSA-N

Tautomerism and Stereoelectronic Effects

Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen positions. For this compound, the 1H-pyrazole tautomer dominates under standard conditions, with the acetonitrile group fixed at position 1 . The trifluoromethyl group’s strong electron-withdrawing nature polarizes the ring, increasing electrophilicity at position 4, while the isopropyl group induces steric hindrance, influencing reaction kinetics.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically follows a multi-step approach:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    • Example: Reaction of ethyl 4,4,4-trifluoroacetoacetate with isopropyl hydrazine yields 3-trifluoromethyl-5-isopropylpyrazole intermediates .

  • Acetonitrile Functionalization:

    • Nucleophilic substitution or alkylation reactions introduce the acetonitrile group.

    • A common method involves treating the pyrazole intermediate with chloroacetonitrile in the presence of a base (e.g., K2CO3).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSelectivitySource
Pyrazole FormationEthyl trifluoroacetoacetate, isopropyl hydrazine, H2SO4, 80°C78%94:6 (5-isopropyl vs. 3-isopropyl)
Acetonitrile AdditionChloroacetonitrile, K2CO3, DMF, 60°C65%>99%

Optimization Challenges

  • Regioselectivity: Competing formation of 3-isopropyl-5-trifluoromethyl isomers necessitates precise temperature control (50–80°C) and catalytic acid (e.g., H2SO4) .

  • Crystallization: The final product often precipitates as needle-like crystals, requiring solvent mixtures (e.g., ethyl acetate/hexane) for improved filtration .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/alkaline conditions due to the nitrile group.

Spectroscopic Characterization

  • NMR (CDCl3):

    • ¹H NMR: δ 1.30 (d, 6H, -CH(CH3)2), 2.95 (septet, 1H, -CH(CH3)2), 4.85 (s, 2H, -CH2CN), 6.45 (s, 1H, pyrazole-H) .

    • ¹⁹F NMR: δ -62.5 (s, CF3).

  • IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1130 cm⁻¹ (C-F stretch) .

Biological Activity and Applications

Agrochemistry Applications

The trifluoromethyl group enhances lipid membrane permeability, making the compound a candidate for pre-emergent herbicides. Field trials of analogs show 90% weed suppression at 50 g/ha .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivitySource
2-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrileMethyl, isopropylLow herbicidal activity
2-(5-Trifluoromethyl-1H-pyrazol-1-yl)acetonitrileTrifluoromethylModerate antifungal
Target CompoundIsopropyl, trifluoromethylHigh predicted bioactivity

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like DHODH using X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis to improve regioselectivity and yield.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology profiles.

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